molecular formula C15H9BrN2O3S B5128551 (5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5128551
M. Wt: 377.2 g/mol
InChI Key: GKWSBQQUIXFONZ-KPKJPENVSA-N
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Description

(5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a thiophene ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process. One common method starts with the preparation of the 4-bromophenyl and thiophene intermediates, which are then subjected to a Knoevenagel condensation reaction to form the final product. The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

(5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of a bromophenyl group and a thiophene ring, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWSBQQUIXFONZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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